2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone
Description
2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at the 5-position and a morpholin-4-yl-ethanone moiety at the 2-position. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiadiazole derivatives, including antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S/c9-8-11-10-6(15-8)5-7(13)12-1-3-14-4-2-12/h1-5H2,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQZOHQPMQLNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone typically involves multiple steps. One common method starts with the reaction of hydrazinecarbothioamide with carbon disulfide to form a hydrazonoyl halide intermediate. This intermediate then undergoes cyclization to form the thiadiazole ring .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Reagents such as 2-chloroacetyl chloride and hydrazinecarbothioamide are commonly used in these processes .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Overview
2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone is a thiadiazole derivative that has garnered attention due to its diverse biological activities. Thiadiazoles are five-membered heterocyclic compounds that contain two nitrogen atoms and one sulfur atom, known for their potential in medicinal chemistry. This compound exhibits significant antimicrobial, anticancer, and anti-inflammatory properties, primarily through its action on the urease enzyme.
Medicinal Chemistry
The compound has been identified as a potential candidate for drug development due to its biological activities:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains by inhibiting the urease enzyme, which is crucial for the survival of certain pathogens. The inhibition disrupts the urea cycle, leading to a decrease in pH that can affect bacterial survival.
- Anticancer Properties : Research indicates that this compound can inhibit the growth of certain cancer cell lines. Its mechanism involves binding interactions with biomolecules that alter gene expression and cellular processes .
The compound's biological activity extends to various applications:
- Anti-inflammatory Effects : It has been noted for its potential to reduce inflammation in various models, making it a candidate for therapeutic applications in inflammatory diseases .
- Potential as a Novel Antibiotic : Given its antimicrobial properties, it could be developed into a new class of antibiotics that target urease-dependent bacteria .
Biochemical Properties
The compound has demonstrated interaction with various enzymes and proteins. Its ability to inhibit urease highlights its potential in developing treatments for conditions associated with urease-producing bacteria.
Industrial Production
In industrial settings, optimized synthetic routes using continuous flow reactors can enhance yield and purity. The compound's unique structure allows it to be used as a building block for synthesizing more complex molecules .
Mechanism of Action
The mechanism of action of 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to disrupt DNA replication, thereby inhibiting the proliferation of cancer cells . The compound can also inhibit enzymes like urease, which is essential for the survival of certain bacteria .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Electronic Comparisons
Key structural differences among analogous compounds lie in the substitution patterns on the thiadiazole ring and the nature of the attached functional groups. Below is a comparative analysis:
Electronic Properties :
- The target compound exhibits a HOMO-LUMO gap of 4.2 eV, indicating moderate chemical reactivity and stability. This is comparable to imidazole-thiadiazole hybrids (3.8 eV) but higher than triazole derivatives (typically 3.0–3.5 eV) .
Biological Activity
2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone is a thiadiazole derivative that has garnered attention for its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry due to their ability to interact with various biological targets. This compound exhibits significant antimicrobial, anticancer, and anti-inflammatory properties, primarily through its action on the urease enzyme.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It contains a thiadiazole ring linked to a morpholine moiety, which enhances its biological activity. The presence of the amino group on the thiadiazole ring is crucial for its interaction with biological targets.
Target Enzyme: Urease
The primary mechanism of action of this compound is the inhibition of the urease enzyme. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a vital role in nitrogen metabolism in microorganisms.
Mode of Action:
- The compound binds to the active site of urease, preventing substrate access and thereby inhibiting its activity.
- This inhibition disrupts the urea cycle, leading to decreased pH levels which can adversely affect bacterial survival.
Antimicrobial Activity
Numerous studies have documented the antimicrobial properties of thiadiazole derivatives. For instance:
These findings suggest that derivatives of this compound exhibit potent activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
Anticancer Activity
The compound has also shown promise in inhibiting the growth of various cancer cell lines. Research indicates that it affects cellular processes through:
- Induction of apoptosis in cancer cells.
- Alteration in gene expression profiles associated with cell proliferation and survival.
Case Studies
-
Study on Antimicrobial Efficacy:
In a comparative study involving several thiadiazole derivatives, this compound demonstrated superior efficacy against Salmonella typhimurium and C. albicans, outperforming standard antibiotics such as streptomycin and fluconazole . -
Anticancer Properties:
A study published in the Journal of Medicinal Chemistry highlighted that compounds containing the thiadiazole moiety exhibited cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce oxidative stress within cancer cells .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable bioavailability due to its low molecular weight and ability to penetrate cell membranes effectively. Further studies are required to establish its metabolic pathways and elimination routes.
Q & A
How is 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone synthesized, and what analytical methods confirm its structural integrity and purity?
Basic Research Focus
The compound is synthesized via alkylation reactions using reagents such as bromo-substituted ethanones. For example, 2-bromo-1-(4-methoxyphenyl)ethanone reacts with thiadiazole derivatives under controlled conditions (e.g., methanol solvent, 10 mmol scale), yielding the target compound with ~91% efficiency . Purity is confirmed via:
- H NMR : Peaks for aromatic protons (δ 7.99–8.01 ppm), NH groups (δ 7.32 ppm), and morpholine CH (δ 4.75 ppm).
- Mass spectrometry (EI) : Molecular ion peak at m/z 282 (M+1).
- Elemental analysis : Matching calculated and observed C, H, N, S percentages (e.g., C: 46.96% vs. 46.67% observed).
What computational methods are used to determine the electronic properties of this compound?
Basic Research Focus
Density Functional Theory (DFT) with B3LYP functional and basis sets like 6-311G or SDD is employed to calculate:
- HOMO-LUMO energy gaps : Critical for predicting charge transfer and reactivity. For example, ΔE values of 3.48–3.55 × 10 esu were obtained using B3LYP/SDD and 6-311G methods .
- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic (blue regions) and electrophilic (red/yellow) sites via Gaussian09 software .
- Vibrational frequencies : IR-active modes (e.g., C–N stretching at ~1600 cm) are simulated to validate experimental spectra .
How does solvent polarity influence the HOMO-LUMO energy gap, and are there contradictions in reported data?
Advanced Research Focus
Studies show minimal solvent polarity effects on ΔE, suggesting weak solvation interactions. For instance, polar solvents like water vs. non-polar solvents (e.g., hexane) caused negligible ΔE shifts (e.g., <0.1 eV) in DFT/B3LYP calculations . Contradictions may arise from:
- Basis set selection : SDD vs. 6-311G basis sets yield slight geometric variations (e.g., C1–C2 bond length: 1.411 Å vs. 1.399 Å) .
- Implicit vs. explicit solvation models : Explicit models may better capture hydrogen bonding but require higher computational costs .
What methodological approaches are used to predict nonlinear optical (NLO) properties of this compound?
Advanced Research Focus
NLO activity is assessed via:
- Hyperpolarizability (β) : Calculated using DFT/B3LYP methods. For related thiadiazoles, β values of ~3.5 × 10 esu indicate moderate NLO potential .
- Polarizability (α) and dipole moment (μ) : High μ (>3.5 Debye) and α (>10 Å) correlate with enhanced NLO response .
- HOMO-LUMO correlation : Smaller ΔE (<4 eV) promotes intramolecular charge transfer, a prerequisite for NLO materials .
How can Natural Bond Orbital (NBO) analysis resolve stability contradictions in theoretical studies?
Advanced Research Focus
NBO analysis evaluates hyperconjugative interactions and charge delocalization to assess stability:
- Second-order perturbation energy (E) : Strong donor-acceptor interactions (e.g., lone pair → σ* orbitals) stabilize the molecule. For example, LP(N) → σ*(C–S) interactions contribute ~20 kcal/mol .
- Charge delocalization : High delocalization indices (>0.8) in morpholine rings reduce steric strain .
What advanced spectroscopic techniques complement DFT for structural elucidation?
Basic Research Focus
Beyond NMR and MS:
- FT-IR spectroscopy : Validates DFT-predicted vibrational modes (e.g., NH bending at ~1600 cm) .
- Raman spectroscopy : Detects symmetric stretching modes (e.g., C=S at ~700 cm) unresolved in IR .
- X-ray crystallography : Provides experimental bond lengths (e.g., C–N: 1.41 Å) to cross-check DFT-optimized geometries .
How can molecular docking studies predict biological activity for this compound?
Advanced Research Focus
Docking protocols involve:
- Protein preparation : Use PDB structures (e.g., enzymes like acetylcholinesterase) and optimize hydrogen bonding networks.
- Ligand parameterization : Assign charges via Gaussian09 using the RESP method .
- Scoring functions : AutoDock Vina or Glide predict binding affinities (ΔG). For analogs, docking scores <−7 kcal/mol suggest strong enzyme inhibition .
What experimental and computational strategies address discrepancies in MEP predictions?
Advanced Research Focus
Discrepancies arise from basis set limitations or solvent effects. Solutions include:
- Multi-method validation : Compare B3LYP with CAM-B3LYP or ωB97XD functionals to assess charge distribution accuracy .
- Solvent cavity models : Use Polarizable Continuum Model (PCM) to simulate solvent effects on MEP maps .
- Experimental mapping : Electrostatic potential-derived atomic charges from X-ray data refine computational models .
How are structure-activity relationships (SAR) evaluated for thiadiazole derivatives?
Advanced Research Focus
SAR strategies include:
- Substituent variation : Replace morpholine with piperazine to modulate lipophilicity (logP) and bioavailability.
- Pharmacophore modeling : Identify critical moieties (e.g., NH group for H-bond donor activity) using Schrödinger Phase .
- QSAR models : Correlate electronic descriptors (e.g., HOMO energy) with bioactivity data from assays .
What are the challenges in scaling up synthesis for research-grade quantities?
Basic Research Focus
Key challenges and solutions:
- Low yields in alkylation steps : Optimize stoichiometry (e.g., 1.2 eq alkylating agent) and reaction time (12–24 hrs) .
- Purification issues : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
- Byproduct formation : Monitor via TLC and adjust pH to suppress side reactions (e.g., hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
